molecular formula C12H24N2 B3376871 4-Methyl-1-[2-(pyrrolidin-2-YL)ethyl]piperidine CAS No. 1247472-33-8

4-Methyl-1-[2-(pyrrolidin-2-YL)ethyl]piperidine

Cat. No.: B3376871
CAS No.: 1247472-33-8
M. Wt: 196.33 g/mol
InChI Key: LMOFFWBZFOZXEW-UHFFFAOYSA-N
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Description

4-Methyl-1-[2-(pyrrolidin-2-yl)ethyl]piperidine is a chemical compound characterized by a piperidine ring substituted with a methyl group and a pyrrolidine ring attached via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[2-(pyrrolidin-2-yl)ethyl]piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide or methyl bromide in the presence of a base such as sodium hydride.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached through a nucleophilic substitution reaction. This involves the reaction of a piperidine derivative with a pyrrolidine derivative, often facilitated by a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine or piperidine rings can be modified by introducing various substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted piperidines and pyrrolidines, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, 4-Methyl-1-[2-(pyrrolidin-2-yl)ethyl]piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. These derivatives may exhibit activity against various diseases, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it valuable for producing high-performance materials and intermediates.

Mechanism of Action

The mechanism of action of 4-Methyl-1-[2-(pyrrolidin-2-yl)ethyl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways and targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperidine: Lacks the pyrrolidine ring, making it less versatile in certain reactions.

    1-[2-(Pyrrolidin-2-yl)ethyl]piperidine: Similar structure but without the methyl group, affecting its reactivity and binding properties.

    Pyrrolidine: A simpler structure that serves as a building block for more complex compounds.

Uniqueness

4-Methyl-1-[2-(pyrrolidin-2-yl)ethyl]piperidine is unique due to the combination of the piperidine and pyrrolidine rings, along with the methyl substitution. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-methyl-1-(2-pyrrolidin-2-ylethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-11-4-8-14(9-5-11)10-6-12-3-2-7-13-12/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOFFWBZFOZXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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